molecular formula C6H8O3 B13832745 4-Hydroxy-2-methyl-1,3-cyclopentanedione CAS No. 4800-04-8

4-Hydroxy-2-methyl-1,3-cyclopentanedione

Cat. No.: B13832745
CAS No.: 4800-04-8
M. Wt: 128.13 g/mol
InChI Key: ZUCRRTGOGZNGBA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-1,3-cyclopentanedione (CAS 4800-04-8, C₆H₈O₃) is a cyclopentanedione derivative featuring a hydroxyl group at position 4 and a methyl group at position 2. This compound belongs to the class of cyclic diketones, which exhibit keto-enol tautomerism due to the presence of two adjacent carbonyl groups . Additionally, cyclopentanediones are utilized in synthesizing photoprotective agents, such as mycosporine-like amino acids (MAAs) analogues, highlighting their relevance in materials science .

Properties

IUPAC Name

4-hydroxy-2-methylcyclopentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,5,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCRRTGOGZNGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342437
Record name 4-Hydroxy-2-methyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4800-04-8
Record name 4-Hydroxy-2-methyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of 5,5-Bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic Acid Ester

  • Reagents : Malonic acid diethyl ester and 4-chloro-3-methoxy-2E-butenoic acid methyl ester.
  • Solvent : Polar solvents such as N,N'-dimethylformamide (preferred), acetonitrile, or lower aliphatic alcohols.
  • Base : Sodium methylate (sodium methoxide) or potassium methylate.
  • Conditions : Reaction temperature maintained between 20°C and 60°C.
  • Process : Malonic acid diethyl ester is deprotonated by sodium methylate, followed by the addition of the haloalkoxy butenoic acid ester to form the pentenoic acid ester intermediate.

Step 2: Cyclization to 5-Alkoxycarbonyl-3-alkoxy-2-cyclopenten-1-one Salt

  • Base : Sodium or potassium alcoholates or hydroxides.
  • Conditions : Room temperature to 60°C.
  • Process : The pentenoic acid ester undergoes ring closure in the presence of the base, yielding the cyclopentenone salt.

Step 3: Saponification of the Ester Group

  • Reagents : Aqueous sodium hydroxide or potassium hydroxide.
  • Conditions : 0°C to 100°C, preferably room temperature.
  • Process : Hydrolysis of the ester group to the corresponding carboxylic acid salt.

Step 4: Decarboxylation to this compound

  • Reagents : Mineral acids such as hydrochloric acid or sulfuric acid.
  • Conditions : 20°C to 100°C.
  • Process : Acid-catalyzed decarboxylation converts the carboxylic acid intermediate into the target this compound.

Experimental Data and Yields

The patent provides detailed experimental examples illustrating the synthesis:

Step Reagents & Conditions Yield (%) Purity (%) Notes
Step 1: Formation of pentenoic acid ester 0.5 mol malonic acid diethyl ester, 0.5 mol sodium methylate, 0.25 mol 4-chloro-3-methoxy-2E-butenoic acid methyl ester, N,N'-dimethylformamide, 20°C, 2 hours 80 98 (GC) High purity intermediate
Step 2: Cyclization and isolation Sodium methylate in ethanol, 20°C to 60°C 52.5 Not specified Precipitation of product after cooling
Step 3 & 4: Saponification and decarboxylation Sodium hydroxide aqueous solution, followed by acid treatment with HCl or H2SO4, 20-100°C Not separately quantified Final product quality good Final product obtained after workup

This method avoids the use of ozonolysis, which is energy-intensive and less suitable for industrial scale, making it more practical and cost-effective.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Key Notes Yield & Purity
Malonic acid ester reaction with haloalkoxy butenoic acid ester Malonic acid diethyl ester, 4-chloro-3-methoxy-2E-butenoic acid methyl ester, sodium methylate, N,N'-dimethylformamide 20-60°C, 2-15 hours Formation of pentenoic acid ester intermediate Up to 80% yield, 98% purity (GC)
Cyclization to cyclopentenone salt Sodium methylate or potassium methylate in ethanol Room temp to 60°C Ring closure step 52.5% isolated yield
Saponification NaOH or KOH aqueous solution 0-100°C, preferably room temp Hydrolysis of ester group Not separately quantified
Decarboxylation Mineral acid (HCl, H2SO4) 20-100°C Acid-catalyzed decarboxylation to target compound Good quality final product

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-1,3-cyclopentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-2-methyl-1,3-cyclopentanedione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of Cyclopentanediones

The following table summarizes key structural analogues of 4-hydroxy-2-methyl-1,3-cyclopentanedione, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-OH, 2-CH₃ C₆H₈O₃ 128.13 Enhanced polarity; potential bioactive/photoprotective roles
2,4-Dimethyl-1,3-cyclopentanedione 2-CH₃, 4-CH₃ C₇H₁₀O₂ 126.16 Bioactive component in Wolfiporia extensa; antifungal properties
4,4-Dimethyl-1,3-cyclopentanedione 4,4-(CH₃)₂ C₇H₁₀O₂ 126.16 Volatile organic compound (VOC) in fungal interactions
2-Ethyl-1,3-cyclopentanedione 2-C₂H₅ C₇H₁₀O₂ 126.16 Intermediate in chemical synthesis; requires safety handling
2-Phenyl-1,3-cyclopentanedione 2-Ph C₁₁H₁₀O₂ 174.20 Enol esters exhibit herbicidal and acaricidal activity
1,3-cyclohexanedione Six-membered ring C₆H₈O₂ 112.13 Precursor for MAAs analogues; reduced steric hindrance
3-Methyl-2,4-pentanedione Linear diketone C₆H₁₀O₂ 114.14 Chelating agent; solvent in organic reactions

Tautomerism and Spectroscopic Behavior

Rotational spectroscopy studies reveal that cyclopentanediones undergo keto-enol tautomerism, with equilibrium influenced by substituents. For example, 2-methyl-1,3-cyclopentanedione predominantly exists in the diketone form, while hydroxylated derivatives like this compound may stabilize enol forms via intramolecular hydrogen bonding . This tautomeric flexibility is critical in biological interactions and synthetic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-2-methyl-1,3-cyclopentanedione with high purity?

  • Methodology : Cyclopentanedione derivatives are typically synthesized via intramolecular cyclization of diketones or oxidation of substituted cyclopentanol precursors. For purity optimization, use recrystallization in ethyl acetate/hexane mixtures (common for similar hydroxy-ketones) and validate purity via HPLC with UV detection (λ = 210–230 nm). Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol 9:1). Reference analytical protocols from Li et al. (2001) for hydroxy-substituted cyclic ketones .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H NMR : Assign peaks by comparing chemical shifts of methyl (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~2.5–3.5 ppm, broad) with analogous cyclopentanedione derivatives .
  • 13C NMR : Confirm carbonyl carbons (δ ~210–220 ppm) and hydroxyl-bearing carbons (δ ~70–80 ppm).
  • IR : Identify O–H stretching (~3200 cm⁻¹) and conjugated C=O stretching (~1700 cm⁻¹). Cross-validate with computational models (e.g., DFT) to resolve tautomeric equilibria .

Q. What chromatographic methods are suitable for quantifying trace impurities in this compound?

  • Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) is effective. Use diode array detection to differentiate impurities based on UV profiles. For highly polar impurities, consider HILIC (Hydrophilic Interaction Liquid Chromatography) as described in Lim et al. (2008) for related hydroxy-ketones .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Methodology : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) to monitor keto-enol tautomerism. Use 1H NMR in deuterated solvents (e.g., D2O vs. CDCl3) to assess proton exchange rates. Computational studies (DFT or MD simulations) can predict equilibrium constants under different conditions .

Q. What mechanistic insights explain contradictory reactivity data in oxidation studies of this compound?

  • Methodology : Contradictions may arise from competing pathways (e.g., radical vs. ionic mechanisms). Use radical traps (e.g., TEMPO) and isotopic labeling (18O2) to distinguish mechanisms. Kinetic studies under controlled O2 partial pressures can clarify rate-determining steps. Refer to Zheng et al. (2008) for analogous oxidation pathway analyses in hydroxy-aromatic ketones .

Q. How can computational modeling predict the adsorption behavior of this compound on indoor surfaces (e.g., silica, cellulose)?

  • Methodology : Apply density functional theory (DFT) to calculate binding energies between the compound and surface functional groups (e.g., Si–OH, C–OH). Validate with experimental adsorption isotherms using quartz crystal microbalance (QCM) or XPS. See molecular surface interaction frameworks in Haynes et al. (2014) .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

  • Methodology :

  • Standardization : Pre-treat batches with activated charcoal to remove trace organic impurities.
  • QC Metrics : Enforce strict thresholds for HPLC purity (>98%) and water content (<0.5% by Karl Fischer titration).
  • Bioassay Design : Include internal controls (e.g., known inhibitors) to normalize inter-batch variability, as outlined in Ahn et al. (2015) for bioactive cyclic ketones .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodology :

Re-evaluate Input Parameters : Ensure computational models include explicit solvent effects and protonation states.

Experimental Replication : Repeat assays under inert atmospheres (e.g., N2 glovebox) to exclude oxygen interference.

Cross-Validation : Compare results with alternative methods (e.g., cyclic voltammetry vs. computational redox potentials).

  • Reference Yi et al. (2010) for reconciling computational/experimental gaps in hydroxy-ketone redox studies .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC~120–125°C (decomposes)
LogP (Octanol-Water)Shake-flask HPLC0.85 ± 0.15
Tautomeric Equilibrium (H2O)NMR/DFT70% keto, 30% enol

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